L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid
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Overview
Description
L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid: is a peptide composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives and coupling reagents like DCC or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.
Scientific Research Applications
L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid depends on its specific application. In general, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media and as a nutritional supplement.
Semaglutide: A peptide used as a therapeutic agent for type 2 diabetes.
Oxyntomodulin: A peptide hormone involved in appetite regulation.
Uniqueness
L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
921192-46-3 |
---|---|
Molecular Formula |
C36H58N8O11 |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C36H58N8O11/c1-19(2)17-27(34(52)40-21(4)31(49)42-26(36(54)55)14-15-28(46)47)43-35(53)29(22(5)45)44-33(51)25(13-9-10-16-37)41-30(48)20(3)39-32(50)24(38)18-23-11-7-6-8-12-23/h6-8,11-12,19-22,24-27,29,45H,9-10,13-18,37-38H2,1-5H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,53)(H,44,51)(H,46,47)(H,54,55)/t20-,21-,22+,24-,25-,26-,27-,29-/m0/s1 |
InChI Key |
PQYGXUHDSXJFDC-MUHLEJNBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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